molecular formula C26H21FN6O3 B10913340 6-cyclopropyl-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10913340
M. Wt: 484.5 g/mol
InChI Key: BGPPLTNERNEWEV-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N~4~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N~4~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the isoxazolo[5,4-b]pyridine core, followed by the introduction of the cyclopropyl, fluorobenzyl, and methoxyphenyl groups through various coupling reactions. Key reagents and catalysts used in these steps include palladium catalysts for cross-coupling reactions and specific protecting groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-N~4~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

6-CYCLOPROPYL-N~4~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • **6-CYCLOPROPYL-N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
  • **6-CYCLOPROPYL-N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 6-CYCLOPROPYL-N~4~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group, for example, may enhance its binding affinity to certain biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C26H21FN6O3

Molecular Weight

484.5 g/mol

IUPAC Name

6-cyclopropyl-N-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H21FN6O3/c1-35-19-10-6-17(7-11-19)23-22-20(12-21(16-4-5-16)29-25(22)36-32-23)24(34)30-26-28-14-33(31-26)13-15-2-8-18(27)9-3-15/h2-3,6-12,14,16H,4-5,13H2,1H3,(H,30,31,34)

InChI Key

BGPPLTNERNEWEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)NC5=NN(C=N5)CC6=CC=C(C=C6)F

Origin of Product

United States

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